molecular formula C15H15ClN2O4S B2795971 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-23-9

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2795971
CAS No.: 338396-23-9
M. Wt: 354.81
InChI Key: HGMAEIAAMVYRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound characterized by the presence of a sulfonamide group (-SO2NH-) linked to an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 3-chloroaniline with phenyl isocyanate to form the intermediate 4-[(3-chloroanilino)carbonyl]phenyl isocyanate. This intermediate is then reacted with N,N-dimethylsulfamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-bromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(3-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
  • 4-[(3-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Uniqueness

4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s stability and interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

[4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMAEIAAMVYRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.